
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane is an organic compound with a complex structure that includes both an oxirane (epoxide) ring and a nonadiene chain with methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of a suitable diene precursor. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxirane ring or the diene chain.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or other oxygenated products, while reduction can lead to alkanes or alkenes.
Aplicaciones Científicas De Investigación
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane involves its interaction with molecular targets through its oxirane ring and diene chain. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, while the diene chain can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic research.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4,8-Dimethylnona-1,7-dien-1-yl)-4-(propan-2-yl)benzene
- (R,E)-benzyl(4,8-dimethylnona-1,7-dien-1-yl)dimethylsilane
Uniqueness
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane is unique due to its combination of an oxirane ring and a nonadiene chain with methyl substituents. This structure imparts distinct chemical properties and reactivity, setting it apart from similar compounds.
Propiedades
Número CAS |
58689-18-2 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
2-(4,8-dimethylnona-1,7-dienyl)-2-methyloxirane |
InChI |
InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15-14/h6-7,10,13H,5,8-9,11H2,1-4H3 |
Clave InChI |
HUXJEZAZOPEXCT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CC=CC1(CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


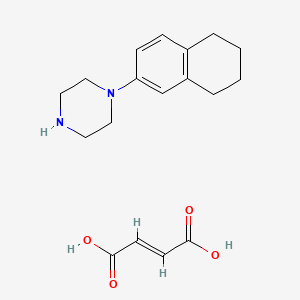
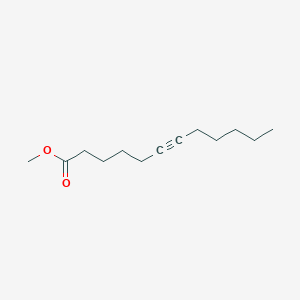
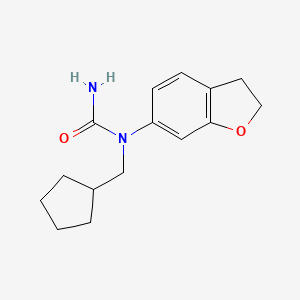
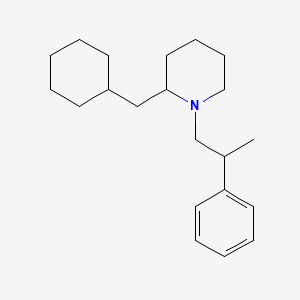

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)

![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
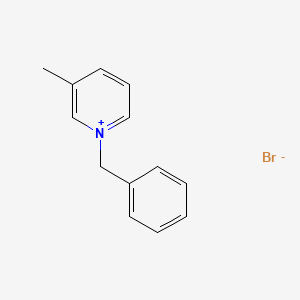

![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)
